Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)-
Description
The compound "Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)-" is an organomagnesium species, likely classified as a Grignard reagent. Its structure features a magnesium atom bonded to a bromine atom and a substituted aryl group (4-methoxy-2,6-dimethylphenyl). The bromine atom serves as a leaving group, enabling nucleophilic reactivity typical of organomagnesium compounds.
Synthesis of such compounds often involves the reaction of magnesium metal with halogenated aromatic precursors under anhydrous conditions. highlights magnesium's role in reducing bromo-aryl substrates, suggesting a plausible route for its preparation .
Properties
IUPAC Name |
magnesium;1-methoxy-3,5-dimethylbenzene-4-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Mg/c1-7-4-8(2)6-9(5-7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDRXIXPRQZULD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)OC.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMgO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- is typically synthesized through the reaction of 4-methoxy-2,6-dimethylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous solvents like THF or diethyl ether are preferred.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryls: Produced in coupling reactions.
Scientific Research Applications
Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The compound acts as a nucleophile in most of its reactions. The magnesium atom coordinates with the oxygen atom of the 4-methoxy group, enhancing the nucleophilicity of the carbon atom bonded to the bromine. This allows the compound to attack electrophilic centers in other molecules, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Key Observations :
- Similar bulky groups are observed in Zn and Os complexes (Evidences 7, 9), enhancing stability .
- Synthetic Routes : While the magnesium compound is synthesized via direct reduction (), analogous aryl-metal complexes (Zn, Ni, Os) are prepared through coordination chemistry or Negishi coupling (Evidences 6-10) .
Reactivity and Functional Group Behavior
- Grignard Reactivity: The Mg-Br bond in "Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)-" enables nucleophilic attacks on electrophilic substrates (e.g., carbonyls). This contrasts with 4-bromo-2,6-di-tert-butylphenol (), where bromine is inert as a substituent .
- Demethylation Potential: The methoxy group in the magnesium compound may undergo cleavage with strong Lewis acids (e.g., BBr₃), as seen in selenophene derivatives (). This reactivity is absent in non-ether analogs like the Zn complex .
- Coordination Chemistry : Unlike transition metal complexes (Zn, Ni, Os in Evidences 7-10), the magnesium compound primarily engages in ionic or σ-bond interactions rather than d-orbital coordination.
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
- Moisture Sensitivity : The magnesium compound’s reactivity parallels Grignard reagents, requiring anhydrous handling, whereas transition metal complexes (e.g., Os, Zn) exhibit greater stability .
- Thermal Stability: Heterocycles like 1,2,4-oxadiazole () and selenophenes () show higher thermal stability due to aromatic conjugation, unlike the labile Mg-Br bond .
Biological Activity
Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)-, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a magnesium atom coordinated with a bromo-substituted aromatic ring. The structure is characterized by the presence of a methoxy group and two methyl groups on the aromatic ring, which influence its reactivity and biological interactions.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 227.52 g/mol |
| LogP | -0.76990 |
| Polar Surface Area | 9.230 Ų |
Target Interaction
Magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- interacts with various biological targets, primarily through its boronic acid moiety. This interaction is crucial for its role in biochemical pathways, particularly in enzyme inhibition and modulation of signaling cascades.
Biochemical Pathways
The compound has been shown to participate in several biochemical pathways:
- Enzyme Inhibition : It can inhibit specific kinases, altering phosphorylation states of proteins involved in cell signaling.
- Gene Expression Modulation : By binding to transcription factors, it influences gene expression related to cellular responses .
Cellular Effects
Research indicates that magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- affects cellular processes such as:
- Cell Signaling : Modulates pathways related to cell growth and apoptosis.
- Metabolic Regulation : Influences metabolic flux by interacting with key enzymes in metabolic pathways.
Dosage Effects
In animal models, dosage variations reveal different biological effects:
- Low Doses : Selective inhibition of enzymes with minimal toxicity.
- High Doses : Potential adverse effects including oxidative stress and inflammation.
Case Studies
- Inhibition of PKMYT1 : A study demonstrated that this compound selectively inhibits PKMYT1, a kinase involved in cell cycle regulation. The inhibition was confirmed through enzymatic assays showing significant potency at low concentrations .
- Impact on Cancer Cells : Another investigation highlighted its potential as an anti-cancer agent by inhibiting specific signaling pathways associated with tumor growth and survival .
Safety and Toxicity
Safety assessments indicate that while magnesium, bromo(4-methoxy-2,6-dimethylphenyl)- exhibits promising biological activity, it also necessitates careful consideration regarding dosage to mitigate toxicity risks. Long-term exposure studies are essential for understanding chronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
